N-(4-chlorophenyl)-N-methylacetamide
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Overview
Description
N-(4-chlorophenyl)-N-methylacetamide is an organic compound with the molecular formula C9H10ClNO. It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a methyl group and the phenyl ring is substituted with a chlorine atom at the para position. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-chlorophenyl)-N-methylacetamide can be synthesized through the acylation of 4-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound to N-(4-chlorophenyl)-N-methylamine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: this compound oxide.
Reduction: N-(4-chlorophenyl)-N-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-methylamine
- N-(4-chlorophenyl)-N-methylacetamide oxide
- This compound derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetamide group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3 |
InChI Key |
LODSEQRXZMEKSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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